2-Cyclohexen-1-ylethylisocyanide
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Overview
Description
1-(2-Isocyanoethyl)cyclohexene is an organic compound with the molecular formula C9H13N It features a cyclohexene ring substituted with an isocyanoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Isocyanoethyl)cyclohexene can be synthesized through several methods. One common approach involves the reaction of cyclohexene with an isocyanide derivative under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of 1-(2-Isocyanoethyl)cyclohexene often involves large-scale chemical reactors where cyclohexene and isocyanide derivatives are combined under optimized conditions. The process may include steps such as distillation and purification to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Isocyanoethyl)cyclohexene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where the isocyanoethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted cyclohexene derivatives .
Scientific Research Applications
1-(2-Isocyanoethyl)cyclohexene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Isocyanoethyl)cyclohexene exerts its effects involves interactions with specific molecular targets. The isocyanoethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Cyclohexene: A simple alkene with a similar ring structure but without the isocyanoethyl group.
1-Isocyanoethylcyclohexane: A related compound with a different substitution pattern.
2-Isocyanoethylcyclohexene: Another isomer with the isocyanoethyl group in a different position
Uniqueness: 1-(2-Isocyanoethyl)cyclohexene is unique due to the presence of the isocyanoethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
IUPAC Name |
1-(2-isocyanoethyl)cyclohexene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-10-8-7-9-5-3-2-4-6-9/h5H,2-4,6-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAZBUBQJPTCKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CCC1=CCCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370500 |
Source
|
Record name | 1-(2-isocyanoethyl)cyclohexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172223-58-4 |
Source
|
Record name | 1-(2-isocyanoethyl)cyclohexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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